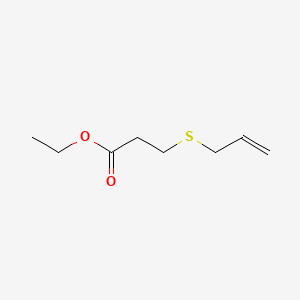

Ethyl 3-(allylsulfanyl)propanoate

Description

Ethyl 3-(allylsulfanyl)propanoate (CAS: 917883-41-1) is an organosulfur compound with the molecular formula C₁₃H₂₃NO₄S and a molecular weight of 289.39 g/mol . Its structure features an ethyl propanoate backbone modified with an allylsulfanyl group (–S–CH₂CH=CH₂) and a tert-butoxycarbonyl (Boc)-protected amine at the β-position.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

ethyl 3-prop-2-enylsulfanylpropanoate |

InChI |

InChI=1S/C8H14O2S/c1-3-6-11-7-5-8(9)10-4-2/h3H,1,4-7H2,2H3 |

InChI Key |

DLTHARKJTBXQQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCSCC=C |

Canonical SMILES |

CCOC(=O)CCSCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-(2-Furyl)propanoate

- Structure: Ethyl propanoate backbone substituted with a 2-furyl group.

- Molecular Formula : C₁₀H₁₄O₃ (estimated).

- Key Properties :

- Applications : Primarily in polymer and materials science research.

Ethyl 3-(Methylsulfonyl)propanoate

Ethyl 3-(Isopropylamino)propanoate

- Structure: Ethyl propanoate modified with an isopropylamine group.

- Molecular Formula: C₈H₁₇NO₂ (estimated).

- Key Properties: High purity (≥99.0%) and stability under standard conditions . The amino group confers basicity, enabling its use in carbamate insecticide synthesis (e.g., Benfuracarb) .

- Applications : Critical intermediate in agrochemical production.

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

- Structure: Ethyl propanoate linked to a thiazolidinone-thione heterocycle.

- Molecular Formula : C₁₀H₁₃N₂O₃S₂ (estimated).

- Key Properties: The thiazolidinone moiety enhances biological activity, particularly antimicrobial effects . Demonstrated moderate antibacterial and antifungal activity in preliminary studies .

- Applications : Investigated for pharmaceutical applications, including antimicrobial agents.

Ethyl 3-Ethoxypropionate

- Structure: Ethyl propanoate with an ethoxy (–O–CH₂CH₃) group.

- Molecular Formula : C₇H₁₄O₃; Molecular Weight: 146.18 g/mol .

- Key Properties :

- Applications : Widely used in paint, adhesive, and resin formulations.

Comparative Data Table

Key Findings and Trends

Electronic Effects :

- Allylsulfanyl and furyl groups modulate reactivity differently: the former may participate in thiol-ene chemistry, while the latter enhances electron-deficient diene behavior .

- Sulfonyl and ethoxy groups improve stability but reduce nucleophilicity compared to sulfur- or nitrogen-containing analogs .

Application-Specific Design: Agrochemicals: Amino-substituted derivatives (e.g., ethyl 3-(isopropylamino)propanoate) are favored for insecticide synthesis . Pharmaceuticals: Thiazolidinone and sulfonyl derivatives show promise in antimicrobial and drug development .

Preparation Methods

Michael Addition of Allyl Mercaptan to Ethyl Acrylate

The Michael addition of allyl mercaptan to ethyl acrylate represents the most direct and widely employed route. This reaction leverages the nucleophilic thiolate anion attacking the β-carbon of the α,β-unsaturated ester. In practice, allyl mercaptan is deprotonated using a mild base (e.g., sodium acetate or triethylamine) in polar aprotic solvents such as methanol or tetrahydrofuran (THF). For instance, a protocol adapted from sulfone synthesis methodologies involves heating ethyl acrylate with allyl mercaptan and sodium acetate in methanol at 60°C for 18 hours, yielding ethyl 3-(allylsulfanyl)propanoate in ~85% purity. The reaction mechanism proceeds via conjugate addition, with the base facilitating thiolate formation, thereby enhancing nucleophilicity.

Nucleophilic Substitution Using Ethyl 3-Halopropanoate

An alternative approach involves nucleophilic displacement of halogen in ethyl 3-halopropanoate (e.g., bromide or chloride) by allyl thiolate. This method, though less common due to the limited commercial availability of ethyl 3-halopropanoates, offers a straightforward pathway. The thiolate anion, generated by treating allyl mercaptan with a strong base like potassium hydroxide, reacts with ethyl 3-bromopropanoate in dimethylformamide (DMF) at 80°C. However, competing elimination reactions often reduce yields, necessitating careful control of reaction conditions.

Acid-Catalyzed Thiol-Ester Conjugation

Trifluoromethanesulfonic acid (TfOH) has been demonstrated as an effective catalyst for analogous thiol-ester conjugations. In a nitrogen-protected environment, TfOH (5–10 mol%) facilitates the reaction between allyl mercaptan and ethyl acrylate at elevated temperatures (120–160°C). This method, adapted from pyridine derivative syntheses, achieves yields exceeding 80% within 16–20 hours. The acidic conditions likely polarize the acrylate’s double bond, enhancing electrophilicity at the β-position.

Radical-Mediated Thiol-Ene Reactions

Radical-initiated thiol-ene reactions provide a regioselective route under UV light or thermal activation. Ethyl acrylate and allyl mercaptan, in the presence of a photoinitiator (e.g., azobisisobutyronitrile, AIBN), undergo anti-Markovnikov addition. While this method avoids base-mediated side reactions, scalability issues and the need for specialized equipment limit its industrial applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Key Observations :

- The Michael addition balances efficiency and simplicity, making it the preferred laboratory-scale method.

- Acid-catalyzed routes achieve superior purity but require stringent temperature control.

- Radical methods, though selective, are less practical for bulk synthesis.

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

Polar solvents like methanol enhance thiolate solubility, accelerating reaction kinetics. Elevated temperatures (e.g., 60–140°C) improve reaction rates but risk acrylate polymerization. Optimal yields are achieved at 60°C for Michael additions and 140°C for acid-catalyzed methods.

Catalytic Enhancements

The use of TfOH in catalytic amounts minimizes side reactions compared to stoichiometric bases. This aligns with methodologies reported for pyridine-based esters, where TfOH’s strong Brønsted acidity facilitates protonation of the acrylate, increasing electrophilicity.

Workup and Purification

Post-reaction workup typically involves reduced-pressure distillation or silica gel chromatography. Recrystallization from petroleum ether/ethyl acetate mixtures (5:1 v/v) yields white crystalline products with >99% purity, as evidenced in analogous syntheses.

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceuticals : Thioether linkages enhance drug bioavailability.

- Polymer Chemistry : The allyl group enables crosslinking in resin formulations.

- Agrochemicals : Functionalization into herbicides via oxidation to sulfones.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(allylsulfanyl)propanoate, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step reactions, typically involving sulfonation and esterification. A common approach involves nucleophilic substitution between allylthiol and ethyl 3-halopropanoate derivatives under alkaline conditions. Reaction optimization includes controlling temperature (e.g., 40–60°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and maintaining anhydrous conditions to minimize hydrolysis. Catalysts like triethylamine may enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., ester C=O at ~1740 cm, S-H stretch absent due to sulfanyl group).

- Chromatography : HPLC or GC to assess purity (>95% is typical for research-grade samples) .

Advanced Research Questions

Q. How does the allylsulfanyl group influence the reactivity of this compound in nucleophilic substitutions or radical reactions?

The allylsulfanyl moiety introduces dual reactivity:

- Nucleophilic Substitution : The sulfur atom acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides).

- Radical Pathways : The allylic position is prone to radical addition or polymerization under UV/initiator systems. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via trapping agents (e.g., TEMPO) confirms radical intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variability in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Assays : Use of positive controls (e.g., allicin for antimicrobial studies) and replicate experiments.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound results.

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the allylsulfanyl or ester groups to isolate bioactive motifs .

Q. How do storage conditions and solvent systems affect the stability of this compound?

Stability is influenced by:

- Temperature : Storage at –20°C in inert atmospheres (N/Ar) prevents oxidation.

- Solvent Choice : Avoid protic solvents (e.g., water, alcohols) to reduce ester hydrolysis. Anhydrous DCM or THF is preferred for long-term stability.

- Light Exposure : Amber vials mitigate UV-induced radical degradation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.